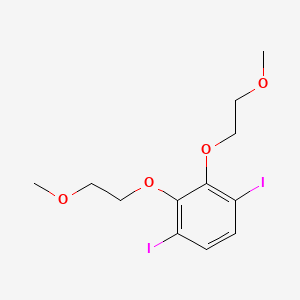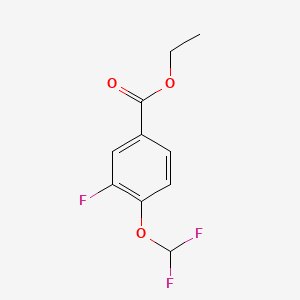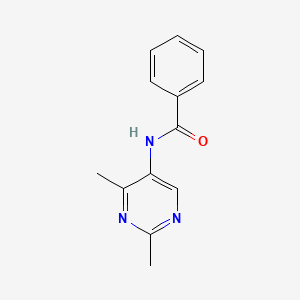
N-(2,4-dimethylpyrimidin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylpyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylpyrimidin-5-yl)benzamide typically involves the reaction of 2,4-dimethylpyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds .
化学反応の分析
Types of Reactions
N-(2,4-dimethylpyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
科学的研究の応用
N-(2,4-dimethylpyrimidin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N-(2,4-dimethylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to the signaling molecules in bacteria, preventing them from communicating and forming biofilms. This disruption of quorum sensing pathways can lead to the inhibition of bacterial growth and resistance .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)benzamide: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
N-(4-chloropyridin-2-yl)benzamide: Contains a chlorine substituent on the pyridine ring.
N-(4-fluoropyridin-2-yl)benzamide: Contains a fluorine substituent on the pyridine ring.
Uniqueness
N-(2,4-dimethylpyrimidin-5-yl)benzamide is unique due to the presence of two methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzamide derivatives and can lead to different applications and properties .
特性
分子式 |
C13H13N3O |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
N-(2,4-dimethylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c1-9-12(8-14-10(2)15-9)16-13(17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,17) |
InChIキー |
ZWJHYJWXZFRHKI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1NC(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


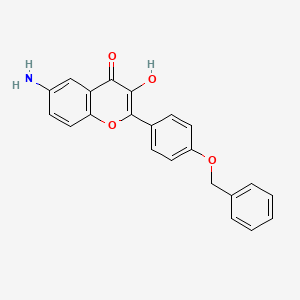
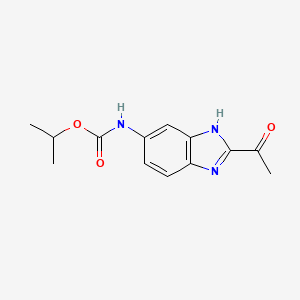
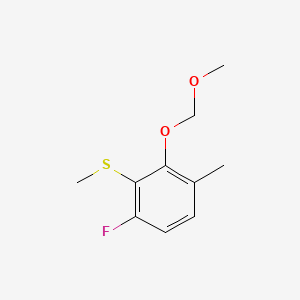
![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)
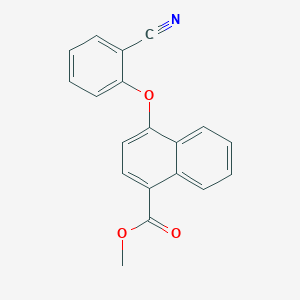
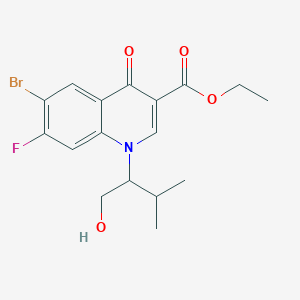
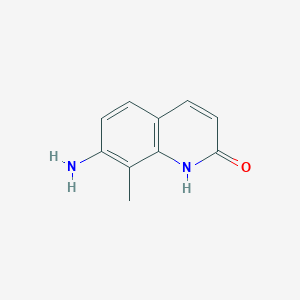
![[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)
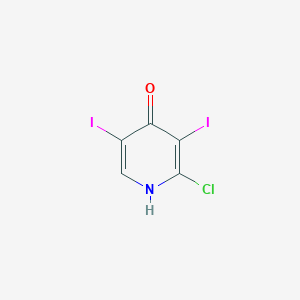
![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
![Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13887379.png)
